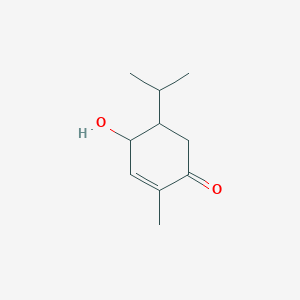

3-Hydroxy-p-menth-1-en-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

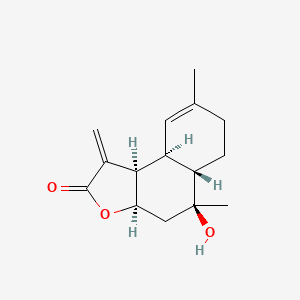

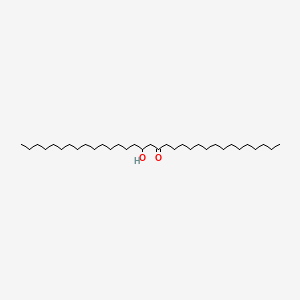

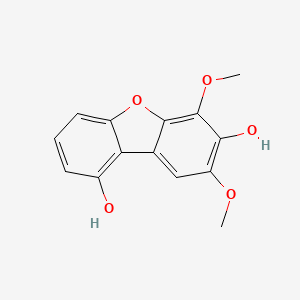

5-Hydroxy-p-menth-6-en-2-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 . It has two stereoisomers: cis-5-Hydroxy-p-menth-1(6)-en-2-one and trans-5-Hydroxy-p-menth-1(6)-en-2-one .

Molecular Structure Analysis

The IUPAC Standard InChI for 5-Hydroxy-p-menth-6-en-2-one isInChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3 . The structure is available as a 2D Mol file . Physical and Chemical Properties Analysis

5-Hydroxy-p-menth-6-en-2-one has a molecular weight of 168.2328 . Its physical and chemical properties such as Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .Aplicaciones Científicas De Investigación

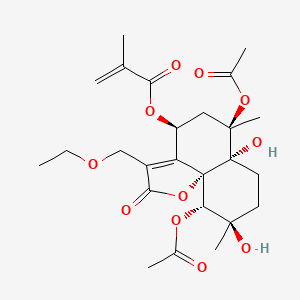

Stereochemistry and Intramolecular Hydrogen Bonding : A study by Suga, Shishibori, and Matsuura (1968) investigated the stereochemistry and intramolecular hydrogen bonding of compounds related to 5-Hydroxy-p-menth-6-en-2-one, such as 1-Hydroxy-p-menth-3-en-2-one (Suga, Shishibori, & Matsuura, 1968).

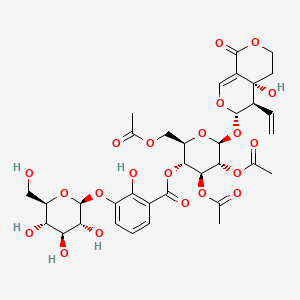

Isolation from Natural Sources : Pailer et al. (1981) isolated 5-Hydroxy-p-menth-6-en-2-one from pyrolytic products of Incense “Aden”, demonstrating its presence in natural sources (Pailer et al., 1981).

Preparative Synthesis for Cooling Agents : Serra, Fuganti, and Gatti (2008) used compounds including isomers of 5-Hydroxy-p-menth-6-en-2-one for the preparative synthesis of cooling agents, illustrating its application in synthetic chemistry (Serra, Fuganti, & Gatti, 2008).

Biotransformation Studies : Research by Suga et al. (1988) on the biotransformation of related compounds by Nicotiana tabacum cells provides insights into the metabolic pathways and possible applications in biotechnology (Suga, Hirata, Hamada, & Murakami, 1988).

Conformational Studies : Studies like those by Suga and Watanabe (1972) on carvomenthone derivatives, which are structurally similar to 5-Hydroxy-p-menth-6-en-2-one, contribute to understanding the conformational behavior of these compounds (Suga & Watanabe, 1972).

Direcciones Futuras

The future directions for the study of 5-Hydroxy-p-menth-6-en-2-one could involve exploring its potential applications in various industries, given its presence in monoterpenes which are used in food, pharmaceutical, cosmetic, or agricultural products . Additionally, the use of enzymatic systems of microorganisms and insects for transforming monoterpenes into their derivatives could be further explored .

Propiedades

Número CAS |

61570-82-9 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

(4R,5S)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1 |

Clave InChI |

ZFUJCNJIGDBFEP-WPRPVWTQSA-N |

SMILES isomérico |

CC1=C[C@@H]([C@@H](CC1=O)C(C)C)O |

SMILES |

CC1=CC(C(CC1=O)C(C)C)O |

SMILES canónico |

CC1=CC(C(CC1=O)C(C)C)O |

Apariencia |

Oil |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.